molecular formula C4H4N2O2 B8722034 1,2-Diisocyanatoethane CAS No. 929-26-0

1,2-Diisocyanatoethane

Cat. No.: B8722034
CAS No.: 929-26-0
M. Wt: 112.09 g/mol
InChI Key: ZTNJGMFHJYGMDR-UHFFFAOYSA-N
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Description

1,2-Diisocyanoethane (CAS 928-54-1) is an organic compound with the molecular formula C₄H₄N₂ and a molecular weight of 80.09 g/mol . Its IUPAC name is 1,2-diisocyanoethane, and it features two isocyanide (-NC) groups attached to an ethane backbone. Key identifiers include the InChIKey UDGHHRGDHFMRBM-UHFFFAOYSA-N and a topological polar surface area of 8.7 Ų .

Properties

CAS No.

929-26-0

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

1,2-diisocyanatoethane

InChI

InChI=1S/C4H4N2O2/c7-3-5-1-2-6-4-8/h1-2H2

InChI Key

ZTNJGMFHJYGMDR-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=O)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 1,2-diisocyanoethane with other 1,2-disubstituted ethanes:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Properties/Applications Toxicity Profile
1,2-Diisocyanoethane C₄H₄N₂ 80.09 Isocyanide (-NC) Limited data; potential use in coordination chemistry or catalysis No direct data available
1,2-Dichloroethane C₂H₄Cl₂ 98.96 Chlorine (-Cl) Volatile solvent, precursor to vinyl chloride; carcinogenic Carcinogen, hepatotoxic
1,2-Dimethoxyethane C₄H₁₀O₂ 90.12 Methoxy (-OCH₃) Polar aprotic solvent (e.g., in lithium batteries); low acute toxicity Mild irritant; limited chronic toxicity
1,2-Diethoxyethane C₆H₁₄O₂ 118.17 Ethoxy (-OCH₂CH₃) Solvent for resins and polymers; higher boiling point than dimethoxyethane Low toxicity; limited hazard data
Diiodoethane C₂H₄I₂ 281.86 Iodine (-I) High-density liquid; used in organic synthesis Irritant; hazardous upon decomposition

Key Research Findings

1,2-Dichloroethane
  • Health Risks: Classified as a carcinogen by the Agency for Toxic Substances and Disease Registry (ATSDR), with evidence of liver and kidney damage in animal studies .
  • Environmental Impact : Persists in groundwater but degrades in air (~300 days); toxic to aquatic life .
1,2-Dimethoxyethane
  • Applications : Widely used as a solvent in electrolytes for lithium-ion batteries due to its stability and dielectric constant .
  • Safety: No significant acute toxicity reported, though prolonged exposure may cause mild respiratory irritation .
1,2-Diisocyanoethane
  • Data Gaps: No toxicological or environmental data are available in the provided evidence. Its reactivity is inferred from isocyanide chemistry, which typically involves coordination with transition metals .

Mechanistic and Functional Differences

  • Reactivity: Isocyanides: 1,2-Diisocyanoethane’s isocyanide groups are highly reactive in metal-ligand interactions, contrasting with the inertness of 1,2-dimethoxyethane’s ether groups . Halogenated Analogs: 1,2-Dichloroethane undergoes dechlorination in the environment, forming toxic metabolites like chloroacetic acid .
  • Thermodynamics :

    • Boiling Points : 1,2-Diethoxyethane (308.5 K) > 1,2-dimethoxyethane (264 K) > 1,2-dichloroethane (230 K) .

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